molecular formula C28H19FN4O8 B1671221 Emitefur CAS No. 110690-43-2

Emitefur

Katalognummer B1671221
CAS-Nummer: 110690-43-2
Molekulargewicht: 558.5 g/mol
InChI-Schlüssel: WTSKMKRYHATLLL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Emitefur, also known as BOF-A2, is a fluorinated pyrimidine antimetabolite with antineoplastic properties . It is a compound composed of 5-fluorouracil (5-FU) and 3-cyano-2,6-dihydroxypyridine (CNDP), an inhibitor of 5-FU degradation by dihydrouracil dehydrogenase . This combination is designed to prolong the blood 5-FU level and increase selective toxicity to a tumor .


Molecular Structure Analysis

Emitefur has a molecular formula of C28H19FN4O8 . The systematic name for Emitefur is 6-(Benzoyloxy)-3-cyano-2-pyridinyl 3-{[3-(ethoxymethyl)-5-fluoro-2,6-dioxo-3,6-dihydro-1(2H)-pyrimidinyl]carbonyl}benzoate .


Physical And Chemical Properties Analysis

Emitefur has a molecular weight of 558.47 . More specific physical and chemical properties are not provided in the search results.

Wissenschaftliche Forschungsanwendungen

Anti-Tumor Effects

Emitefur, a derivative of 5-fluorouracil (5-FU), has been investigated for its potential anti-tumor effects. A study by Shibamoto et al. (1996) explored the combined effect of radiation and emitefur in murine tumors. They found that emitefur, particularly at higher doses, significantly enhanced the tumor growth delay when combined with radiation, suggesting its potential as an anti-cancer agent (Shibamoto et al., 1996).

Efficacy in Lung Cancer

Nakai et al. (1994) conducted a multi-center phase II study on the efficacy of emitefur in treating non-small cell lung cancer (NSCLC). They reported that emitefur showed a response in 18% of the patients, particularly in adenocarcinoma and squamous cell carcinomas, indicating its potential utility in lung cancer treatment (Nakai et al., 1994).

Application in Gastric Cancer

A study by Sugimachi and Maehara (2000) assessed the antineoplastic effects of emitefur in advanced gastric cancer. They found a 38.1% response rate in patients with advanced gastric cancer, with the drug showing promising efficacy as a cancer treatment (Sugimachi & Maehara, 2000).

Pharmacokinetics and Safety in Solid Tumors

Nemunaitis et al. (2000) conducted a phase I assessment of emitefur's pharmacokinetics, metabolism, and safety in patients with refractory solid tumors. Their findings suggested that emitefur at certain doses is well-tolerated and maintains prolonged exposure to 5-FU, indicating its potential as an effective treatment for solid tumors (Nemunaitis et al., 2000).

Wirkmechanismus

Target of Action

Emitefur, also known as BOF-A2, is a fluorinated pyrimidine antimetabolite . It primarily targets the enzyme dihydrouracil dehydrogenase (DHU-DH) . This enzyme plays a crucial role in the catabolism of the anticancer drug 5-fluorouracil (5-FU) . Emitefur also interacts with minichromosome maintenance complex component 4 (MCM4) .

Mode of Action

Emitefur is a bifunctional prodrug composed of a derivative of 5-fluorouracil (5-FU) and 3-cyano-2,6-dihydroxypyridine (CNDP), an inhibitor of 5-FU degradation by dihydrouracil dehydrogenase . By inhibiting DHU-DH, Emitefur prolongs the blood 5-FU level, thereby increasing selective toxicity to a tumor .

Biochemical Pathways

Emitefur affects the biochemical pathway involving the metabolism of 5-FU. By inhibiting the degradation of 5-FU, Emitefur increases the concentration of 5-FU in the blood. This leads to an enhanced antineoplastic effect, as 5-FU is a potent anticancer drug that works by inhibiting DNA synthesis .

Pharmacokinetics

It is known that emitefur is orally active . In a study, the area under the curve for 5-FU in plasma, after administration of Emitefur in mice, appeared to be similar to that obtained on the first day and that on the seventh day, respectively, after starting administration of 400-600 mg day-1 in humans .

Result of Action

Emitefur has a significant anti-tumor effect. It has been used for advanced gastric cancer patients . In a study, multiple doses of Emitefur given either alone or in combination with radiation produced marked effects. The mean tumor growth delay time was 8.1 days for five administrations of Emitefur .

Safety and Hazards

Emitefur should be handled in a well-ventilated place. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental ingestion or contact, immediate medical attention is advised .

Eigenschaften

IUPAC Name

(6-benzoyloxy-3-cyanopyridin-2-yl) 3-[3-(ethoxymethyl)-5-fluoro-2,6-dioxopyrimidine-1-carbonyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H19FN4O8/c1-2-39-16-32-15-21(29)25(35)33(28(32)38)24(34)18-9-6-10-19(13-18)27(37)41-23-20(14-30)11-12-22(31-23)40-26(36)17-7-4-3-5-8-17/h3-13,15H,2,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTSKMKRYHATLLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCN1C=C(C(=O)N(C1=O)C(=O)C2=CC(=CC=C2)C(=O)OC3=C(C=CC(=N3)OC(=O)C4=CC=CC=C4)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H19FN4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80149360
Record name Emitefur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80149360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

558.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Emitefur

CAS RN

110690-43-2
Record name Emitefur
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110690-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Emitefur [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110690432
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Emitefur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80149360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EMITEFUR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9I50NF4AQ2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Emitefur
Reactant of Route 2
Reactant of Route 2
Emitefur
Reactant of Route 3
Reactant of Route 3
Emitefur
Reactant of Route 4
Reactant of Route 4
Emitefur
Reactant of Route 5
Reactant of Route 5
Emitefur
Reactant of Route 6
Reactant of Route 6
Emitefur

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.